Succinyl-beta-cyclodextrin

Vue d'ensemble

Description

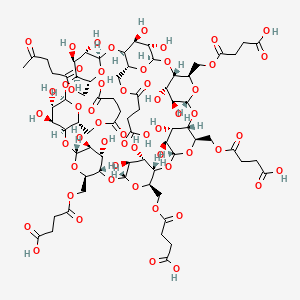

Succinyl-beta-cyclodextrin is a negatively charged derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds . This compound is known for its ability to form inclusion complexes with various molecules, making it useful in a wide range of applications, including chiral separation and drug delivery .

Mécanisme D'action

Target of Action

Succinyl-beta-cyclodextrin is primarily targeted towards the separation and recovery of Uranium (U) in the nuclear industry . Uranium is a hazardous contaminant due to its radioactivity and chemical toxicity .

Mode of Action

this compound interacts with its target through a highly selective and efficient strategy. It uses a this compound-based membrane (SβCDM) for U (VI) separation and recovery . The density functional theory (DFT) calculations and extended X-ray absorption fine structure studies have demonstrated that the synergistic spatial effect and coordinate effect boost the overall uranyl affinity of SβCDM .

Biochemical Pathways

It’s known that it plays a significant role in the chiral separation of neutral and basic analytes by means of capillary electrophoresis (ce), owing to its counter-current mobility .

Pharmacokinetics

It’s known that the compound is used as a biochemical reagent in life science-related research .

Result of Action

The result of this compound’s action is the efficient separation and recovery of Uranium. The SβCDM achieves equilibrium in 60 minutes, and the equilibrium isotherm fits well by the Langmuir model with a maximum U (VI) capacity of 378.8 mg g−1 . Moreover, SβCDM could be easily regenerated with a U (VI) recovery of 90% even after ten adsorption–desorption cycles .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the maximum dynamic adsorption capacity of SβCDM reaches 500.0 mg g−1 under 1 bar operation pressure within 20 minutes . Furthermore, SβCDM exhibits a high selectivity for U (VI) when other competitive metal ions and anions exist .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Succinyl-beta-cyclodextrin is typically synthesized by reacting beta-cyclodextrin with succinic anhydride . The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the esterification process . The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification steps such as dialysis or precipitation to isolate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or filtration systems to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Succinyl-beta-cyclodextrin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the cyclodextrin ring.

Reduction: This reaction can reduce any carbonyl groups present in the compound.

Substitution: This reaction can introduce different functional groups onto the cyclodextrin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylated cyclodextrins, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Applications De Recherche Scientifique

Succinyl-beta-cyclodextrin has a wide range of scientific research applications, including:

Chemistry: Used as a chiral selector in capillary electrophoresis for the separation of enantiomers.

Biology: Employed in the study of molecular interactions and as a stabilizing agent for proteins and enzymes.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carboxymethyl-beta-cyclodextrin: Another negatively charged derivative used in similar applications.

Hydroxypropyl-beta-cyclodextrin: A derivative with enhanced solubility and reduced toxicity.

Sulfated-beta-cyclodextrin: Known for its strong anionic character and use in chiral separations.

Uniqueness

Succinyl-beta-cyclodextrin is unique due to its specific functional group, which imparts distinct properties such as enhanced solubility and the ability to form stable inclusion complexes with a wide range of guest molecules . This makes it particularly valuable in applications requiring high selectivity and stability .

Propriétés

IUPAC Name |

4-oxo-4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H100O55/c1-23(72)2-9-37(85)106-16-24-58-44(92)51(99)65(113-24)121-59-25(17-107-38(86)10-3-31(73)74)115-67(53(101)46(59)94)123-61-27(19-109-40(88)12-5-33(77)78)117-69(55(103)48(61)96)125-63-29(21-111-42(90)14-7-35(81)82)119-71(57(105)50(63)98)126-64-30(22-112-43(91)15-8-36(83)84)118-70(56(104)49(64)97)124-62-28(20-110-41(89)13-6-34(79)80)116-68(54(102)47(62)95)122-60-26(18-108-39(87)11-4-32(75)76)114-66(120-58)52(100)45(60)93/h24-30,44-71,92-105H,2-22H2,1H3,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t24-,25-,26-,27-,28-,29-,30-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRLEDPEXJLCIL-JCWBWLHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H100O55 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1833.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Succinyl-beta-cyclodextrin (SβCD) primarily interacts with target molecules through host-guest complexation. Its structure, characterized by a hydrophobic cavity and hydrophilic exterior due to succinyl groups [, ], allows it to encapsulate a variety of guest molecules, often hydrophobic drugs [, , , ]. This inclusion complexation can lead to several downstream effects:

- Enhanced Solubility and Bioavailability: Encapsulation in the SβCD cavity can significantly improve the aqueous solubility of poorly soluble drugs [, ]. This enhanced solubility can translate to better bioavailability, making the drug more effective at lower doses.

- Controlled Drug Release: SβCD can act as a drug delivery vehicle, providing sustained release of the encapsulated drug over time [, ]. This sustained release profile can be beneficial for maintaining therapeutic drug levels and reducing dosing frequency.

- Chiral Separation: SβCD exhibits chiral selectivity due to its chiral cavity [, , , ]. This property is particularly useful for separating racemic mixtures of drugs into their individual enantiomers, which can have different pharmacological activities.

- Uranium Extraction: SβCD has shown promising results in selectively extracting uranium from aqueous solutions, including seawater [, ]. This application highlights its potential for environmental remediation and resource recovery.

A: SβCD exhibits favorable material compatibility with chitosan, a biocompatible polymer []. This compatibility enables the development of electrospun nanofibrous scaffolds for drug delivery applications in tissue engineering. The grafting of SβCD onto chitosan did not compromise the scaffold's biocompatibility while enhancing its capacity to load hydrophobic drugs like dexamethasone. Further research is needed to assess the stability of SβCD under various conditions, such as different pH levels, temperatures, and in the presence of enzymes.

A: While SβCD itself might not be a catalyst in the traditional sense, research indicates its ability to enhance catalytic activity []. For instance, oleic succinyl β-cyclodextrin proved efficient in stabilizing ruthenium nanoparticles in water []. These stabilized nanoparticles showed remarkable activity in the aqueous hydrogenation of unsaturated compounds, including benzene and furfural derivatives. The system's robustness was demonstrated by its recyclability and reusability without significant loss of activity or selectivity over multiple runs.

A: Yes, molecular modeling has been employed to study the interaction between SβCD and catechin []. This research aimed to elucidate the mechanism behind the chiral separation of (±)-catechins using mono-succinyl-β-cyclodextrin. While the specific details of the modeling are not elaborated on in the abstract, this study exemplifies the application of computational chemistry in understanding the molecular interactions of SβCD.

A: The SAR of SβCD is crucial for understanding its behavior. The degree of substitution with succinyl groups plays a key role in its properties [, , ]. For example, mono-succinyl-β-CD effectively separates (+/-)-catechin, while di- and tri-substituted derivatives demonstrated broader pH range effectiveness for chiral separation []. This indicates that the number of succinyl groups influences the binding affinity and selectivity of SβCD towards specific enantiomers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)

![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)

![1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175465.png)

![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3175505.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)

![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)